N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}furan-2-carboxamide
Description
N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}furan-2-carboxamide is a benzofuran-based derivative characterized by a 3-methyl-substituted benzofuran core, a 4-methylbenzoyl group at position 2, and a furan-2-carboxamide moiety at position 4. This compound’s unique substitution pattern distinguishes it from analogs, particularly in the choice of electron-donating (methyl) and aromatic (furan) groups, which may optimize pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c1-13-5-7-15(8-6-13)20(24)21-14(2)17-12-16(9-10-18(17)27-21)23-22(25)19-4-3-11-26-19/h3-12H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRQWDYELPANRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and high functional group tolerance.
Chemical Reactions Analysis
N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include organoboron reagents for coupling reactions, and oxidizing agents such as hydrogen peroxide for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it may be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application of the compound. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Modifications in Analogs
Key Observations:
- Heterocycle Variation : Pyridine-3-carboxamide (CAS 929472-05-9) may alter hydrogen-bonding interactions compared to furan-2-carboxamide .
- Core Flexibility: Benzophenone (4a) and phenyl ether analogs prioritize planar structures, whereas benzofuran derivatives offer fused-ring rigidity .
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacological Activity and Properties
Key Observations:
- Antiviral Potential: The sulfonylpiperazine analog () demonstrated strong docking scores (-10.2 kcal/mol) against MPXV DNA polymerase, suggesting that bulky substituents (e.g., piperazine) enhance viral protein binding.
- Metabolic Activity : Pyridine-3-carboxamide (CAS 929472-05-9) may exhibit better metabolic stability than furan-2-carboxamide due to reduced susceptibility to oxidative metabolism .
- Lipophilicity : Chloro-substituted analogs (e.g., CAS 923216-66-4) show higher LogP values, which could improve membrane permeability but hinder aqueous solubility .
Research Findings and Implications
- Antiviral Activity : Benzofuran derivatives with sulfonylpiperazine extensions () highlight the importance of functional group bulkiness for inhibiting viral polymerases. The target compound’s furan-2-carboxamide may serve as a scaffold for similar modifications.
- Anti-Hyperlipidemic Effects : Para-substituted benzoylphenyl analogs () show superior activity over meta/ortho derivatives, suggesting that the target compound’s 4-methylbenzoyl group may align with this trend.
- Synthetic Feasibility : and detail synthetic routes for benzofuran carboxamides, emphasizing the utility of coupling reagents (e.g., HATU) and cyclopropane intermediates in analog preparation.
Biological Activity
N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be characterized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C23H21NO3 |
| Molecular Weight | 357.43 g/mol |
| IUPAC Name | This compound |
| InChI Key | A unique identifier for the compound |
The biological activity of this compound is believed to involve interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may bind to receptors, influencing signaling pathways associated with cell proliferation and apoptosis.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.
Anticancer Activity
Several studies have highlighted the anticancer potential of benzofuran derivatives, including the compound . For example:
- Cell Line Studies : Research indicates that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds often range from 0.01 µM to 49.85 µM, indicating potent activity against tumor cells .
Antimicrobial Properties
The benzofuran moiety is known for its antimicrobial properties. Compounds within this class have demonstrated effectiveness against a range of pathogens, suggesting that this compound may also possess similar activities.
Case Studies
- Study on Antitumor Activity :
-
Synergistic Effects :
- Another investigation examined the combination of this compound with established chemotherapeutics. The findings suggested that co-administration could enhance therapeutic efficacy while reducing side effects, a promising avenue for future research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
